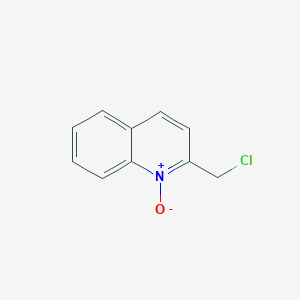

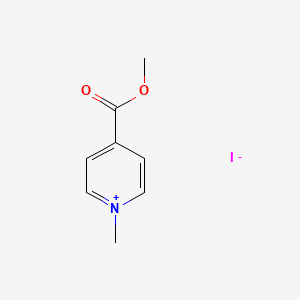

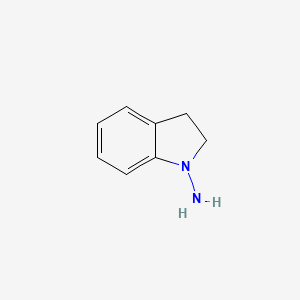

![molecular formula C9H11ClN2 B3057123 [Chloro(phenylimino)methyl]dimethylamine CAS No. 7684-30-2](/img/structure/B3057123.png)

[Chloro(phenylimino)methyl]dimethylamine

Descripción general

Descripción

Synthesis Analysis

The synthesis of amines like CPMD can be achieved through various methods. One common method involves the reduction of nitriles or amides and nitro compounds . Other methods include S N 2 reactions of alkyl halides, ammonia, and other amines, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .

Molecular Structure Analysis

Amines like CPMD are organic compounds where one or more of the hydrogen atoms in an ammonia molecule have been replaced by a hydrocarbon group . In the case of CPMD, the hydrocarbon group is phenyl, which is directly attached to the nitrogen atom . This structure allows the lone pair on the nitrogen atom to interact with the delocalized electrons in the benzene ring .

Chemical Reactions Analysis

Amines like CPMD can undergo various chemical reactions. For instance, they can participate in nucleophilic aromatic substitution reactions, where one of the substituents in an aromatic ring is replaced by a nucleophile . The exact reactions that CPMD undergoes would depend on the specific conditions and reagents used.

Physical And Chemical Properties Analysis

Amines like CPMD have specific physical and chemical properties. For instance, they have distinct boiling points, which can be compared with those of similar compounds . They are also slightly soluble in water . The exact physical and chemical properties of CPMD would depend on its specific structure and composition.

Aplicaciones Científicas De Investigación

- Researchers have synthesized herbicidal ionic liquids based on (4-chloro-2-methylphenoxy)acetate (MCPA) and phenoxyethylammonium cations. These compounds vary in terms of the phenoxyethylammonium group substitution and alkyl chain length. The herbicidal activity of these compounds was tested using cornflower (Centaurea cyanus L.), demonstrating their potential as eco-friendly herbicides .

- Chloro-substituted analogs of creasin, including tris(2-hydroxyethyl)ammonium (4-chloro-2-methylphenoxy)acetate (chlorocreasin), exhibit pronounced antitumor activity .

- Chloro-substituted indole analogs have been designed and synthesized as potent OXE receptor agents. These compounds hold promise for pharmaceutical applications .

- Ionic liquids, including chloro-substituted derivatives, have been explored as alternative solvents in chemical synthesis and catalysis. Their unique properties make them attractive for various reactions .

- Researchers investigate using ionic liquids as solvents for biopolymers. For instance, they dissolve cellulose or extract lignin from biomass using these compounds .

- Ionic liquids, including chloro-substituted variants, find applications in electrochemical processes. Their unique properties influence charge transfer and electrode behavior .

Herbicidal Activity

Antitumor Properties

Biological Receptor Agents

Catalysis and Chemical Synthesis

Biopolymer Solvents

Electrochemical Processes

Mecanismo De Acción

The mechanism of action of amines like CPMD involves the interaction between the delocalized electrons in the benzene ring and the lone pair on the nitrogen atom . This interaction increases the electron density around the ring, making it more reactive than in benzene itself . It also reduces the availability of the lone pair on the nitrogen to take part in other reactions .

Safety and Hazards

The safety data sheet for dimethylamine, a related compound, indicates that it is extremely flammable and can cause skin irritation, serious eye damage, and may be toxic if swallowed or inhaled . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection . Similar precautions would likely apply to CPMD, although the exact hazards would depend on its specific structure and composition.

Direcciones Futuras

CPMD has gained significant attention from the scientific community due to its unique and diverse properties. It is likely that future research will continue to explore its potential applications in various fields. For instance, ruthenium metal-based complexes and Schiff base ligands, which are related to CPMD, are being considered for biological applications (antioxidant, anticancer, antimicrobial), in catalysis, in functional materials, in sensors, and as pigments for dyes . Similar applications could potentially be explored for CPMD in the future.

Propiedades

IUPAC Name |

N,N-dimethyl-N'-phenylcarbamimidoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2/c1-12(2)9(10)11-8-6-4-3-5-7-8/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEMHFKXPOCTAIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=NC1=CC=CC=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427944 | |

| Record name | N,N-Dimethyl-N'-phenylcarbamimidyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[Chloro(phenylimino)methyl]dimethylamine | |

CAS RN |

7684-30-2 | |

| Record name | N,N-Dimethyl-N'-phenylcarbamimidyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

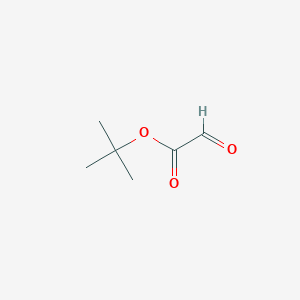

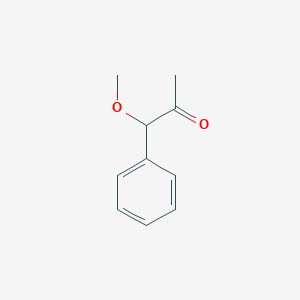

![Ethanone, 1-[3,5-dimethoxy-4-(phenylmethoxy)phenyl]-](/img/structure/B3057046.png)